
(3-Phenylpyrazolidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpyrazolidin-4-yl)methanamine is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpyrazolidin-4-yl)methanamine typically involves the reaction of a suitable pyrazolidine derivative with a phenyl-substituted reagent under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and phenyl-substituted aldehydes or ketones.
Reductive Amination: Using phenyl-substituted pyrazolidinones and reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include:
Batch Processing: For controlled reaction conditions and high-purity product.
Continuous Flow Synthesis: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (3-Phenylpyrazolidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolidines.
Aplicaciones Científicas De Investigación
(3-Phenylpyrazolidin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a bioactive compound.
Materials Science: Use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Phenylpyrazolidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the methanamine group can form hydrogen bonds or ionic interactions. This compound may modulate specific pathways by inhibiting or activating target proteins.
Comparación Con Compuestos Similares
(3-Phenylpyrazolidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Phenylpyrazolidin-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness: (3-Phenylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
(3-phenylpyrazolidin-4-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clave InChI |
XEDUTJIBJIHKSB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(NN1)C2=CC=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


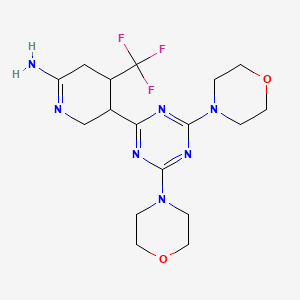
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
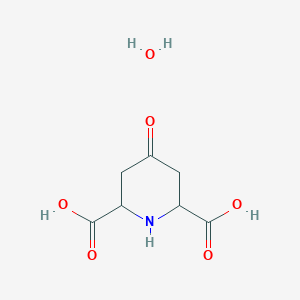
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

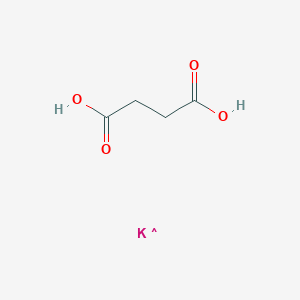

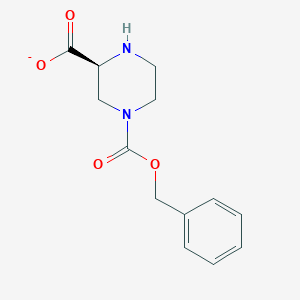
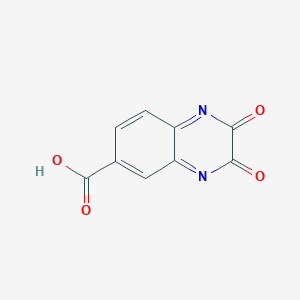
![3-[2-(Difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)-1,2-dihydroisoindol-1-amine](/img/structure/B12358060.png)

![(2S,3R)-N-Hydroxy-N'-[(2S)-1-methylamino-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide sodium salt](/img/structure/B12358087.png)
![4-Cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1,3-diazinane-5-carbonitrile](/img/structure/B12358093.png)
